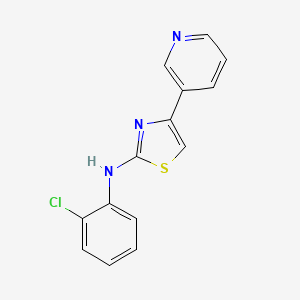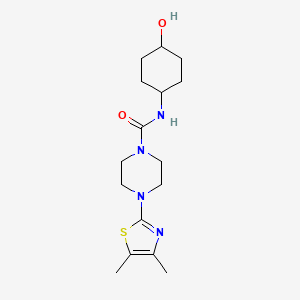![molecular formula C10H20N2O2 B6636760 2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide](/img/structure/B6636760.png)
2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide, also known as CPME, is a chemical compound that has gained significant attention in the field of scientific research. It is a cyclic amide that is structurally similar to the neurotransmitter gamma-aminobutyric acid (GABA) and has been found to have potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide is not fully understood, but it is believed to act as a GABA receptor agonist. GABA is an inhibitory neurotransmitter that plays a role in reducing neuronal excitability. By activating GABA receptors, 2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide may reduce neuronal activity and produce its anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects
2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide has been shown to have a variety of biochemical and physiological effects. It has been found to increase GABA levels in the brain, which may contribute to its anxiolytic and sedative effects. 2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide has also been shown to decrease glutamate levels, which may contribute to its anticonvulsant effects. Additionally, 2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide has been found to increase brain-derived neurotrophic factor (BDNF) levels, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it a readily available compound for research purposes. Additionally, 2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide has been extensively studied in animal models, providing a wealth of data on its effects and potential therapeutic applications. However, 2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide also has some limitations. Its exact mechanism of action is not fully understood, and further research is needed to elucidate its effects on the brain and body. Additionally, the safety and efficacy of 2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide in humans have not been fully established, and more research is needed before it can be used as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide. One area of interest is its potential use in treating anxiety and sleep disorders. Further studies are needed to determine the optimal dosage and duration of treatment for these conditions. Additionally, 2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide may have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Future research should focus on elucidating the mechanism of action of 2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide and determining its safety and efficacy in human clinical trials. Finally, 2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide may have potential as a tool for studying the role of GABA and glutamate in the brain, and further research is needed to explore this possibility.
Conclusion
In conclusion, 2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide is a promising compound with potential therapeutic applications in the treatment of anxiety, sleep disorders, epilepsy, and neurodegenerative diseases. Its mechanism of action is not fully understood, but it is believed to act as a GABA receptor agonist. 2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide has been shown to have anxiolytic, sedative, anticonvulsant, and neuroprotective effects, and further research is needed to determine its safety and efficacy in humans. Overall, 2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide represents a promising avenue for future research in the field of neuroscience.
Synthesemethoden
2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide can be synthesized through a multistep process involving the reaction of cyclopentanone with methylamine and formaldehyde. The resulting intermediate is then reacted with hydroxylamine to form the final product. The synthesis of 2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide has been studied extensively for its potential therapeutic applications. It has been found to have anxiolytic and sedative effects in animal models, suggesting its potential use in treating anxiety and sleep disorders. 2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy. Additionally, 2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide has been found to have neuroprotective effects, which may make it useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-[(2-hydroxycyclopentyl)methyl-methylamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-7(10(11)14)12(2)6-8-4-3-5-9(8)13/h7-9,13H,3-6H2,1-2H3,(H2,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCWPSBKNWKEQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N(C)CC1CCCC1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Ethylpiperidin-1-yl)-[5-[2-(2-methoxyphenyl)ethylamino]pyridin-3-yl]methanone](/img/structure/B6636691.png)


![2-piperidin-1-yl-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B6636710.png)
![N-benzyl-6-[2-(1H-indol-3-yl)ethylamino]-N,2-dimethylpyrimidine-4-carboxamide](/img/structure/B6636727.png)

![2-[(4-Phenylsulfanylphenyl)methylamino]ethanol](/img/structure/B6636734.png)
![3-(2-Chloro-3-methylphenyl)-1-[(2-hydroxycyclopentyl)methyl]-1-methylurea](/img/structure/B6636742.png)
![2-[5-[(2-Ethoxyphenyl)methylamino]pyridin-2-yl]oxyethanol](/img/structure/B6636750.png)

![1-(4-Hydroxycyclohexyl)-3-[2-(3-methylpyridin-4-yl)ethyl]urea](/img/structure/B6636767.png)
![1-[(3,5-diethyl-1-methylpyrazol-4-yl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6636775.png)
![1-benzoyl-N-[(2-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B6636780.png)